2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with a diverse range of potential applications in scientific research and industry. This compound features a combination of aromatic rings, ester, and pyrrolidine functionalities, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific conditions. For instance, the esterification of 3-methoxybenzoic acid with 4-hydroxybenzaldehyde can be followed by a condensation reaction with 4-bromophenylpyrrolidine-3-carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as reflux, microwave-assisted synthesis, and the use of catalysts like N-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxy benzotriazole (HOBt) can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-methoxybenzoic acid, while reduction of the carbonyl groups can produce the corresponding alcohols .
Scientific Research Applications
2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to specific proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Methoxyphenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 2-{4-[(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy]-3-hydroxyphenyl}-3,5,7-trihydroxy-1?-chromen-1-ylium
Uniqueness
Compared to similar compounds, 2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H22BrNO7 |
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Molecular Weight |
552.4 g/mol |
IUPAC Name |
[2-[4-(3-methoxybenzoyl)oxyphenyl]-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C27H22BrNO7/c1-34-23-4-2-3-18(13-23)27(33)36-22-11-5-17(6-12-22)24(30)16-35-26(32)19-14-25(31)29(15-19)21-9-7-20(28)8-10-21/h2-13,19H,14-16H2,1H3 |
InChI Key |
NIUIJJWWERMUDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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